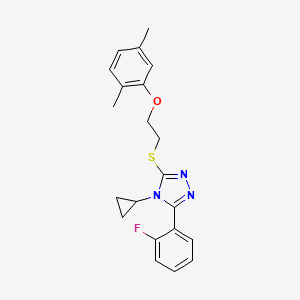
4-Cyclopropyl-3-((2-(2,5-dimethylphenoxy)ethyl)thio)-5-(2-fluorophenyl)-4H-1,2,4-triazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Cyclopropyl-3-((2-(2,5-dimethylphenoxy)ethyl)thio)-5-(2-fluorophenyl)-4H-1,2,4-triazole is a synthetic organic compound that belongs to the class of triazoles. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-3-((2-(2,5-dimethylphenoxy)ethyl)thio)-5-(2-fluorophenyl)-4H-1,2,4-triazole typically involves multiple steps:
Formation of the Triazole Ring: This can be achieved through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Cyclopropyl Group: This step may involve the use of cyclopropyl halides under basic conditions.
Attachment of the Phenoxyethylthio Group: This can be done through a nucleophilic substitution reaction using 2-(2,5-dimethylphenoxy)ethyl halides.
Incorporation of the Fluorophenyl Group: This step might involve a coupling reaction using 2-fluorophenylboronic acid or similar reagents.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur or phenyl groups.
Reduction: Reduction reactions could target the triazole ring or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, especially at the phenyl or triazole rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, triazole derivatives are often explored for their potential as enzyme inhibitors or as probes for studying biological pathways.
Medicine
Medicinally, triazole compounds are known for their antifungal, antibacterial, and anticancer properties. This specific compound could be investigated for similar therapeutic applications.
Industry
Industrially, such compounds might be used in the development of agrochemicals, polymers, or other specialty chemicals.
作用機序
The mechanism of action for 4-Cyclopropyl-3-((2-(2,5-dimethylphenoxy)ethyl)thio)-5-(2-fluorophenyl)-4H-1,2,4-triazole would depend on its specific application. For example, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would be specific to the biological system being studied.
類似化合物との比較
Similar Compounds
Fluconazole: Another triazole derivative used as an antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Voriconazole: Used in the treatment of serious fungal infections.
Uniqueness
The uniqueness of 4-Cyclopropyl-3-((2-(2,5-dimethylphenoxy)ethyl)thio)-5-(2-fluorophenyl)-4H-1,2,4-triazole lies in its specific structural features, such as the cyclopropyl and fluorophenyl groups, which may confer unique chemical and biological properties compared to other triazole derivatives.
特性
分子式 |
C21H22FN3OS |
|---|---|
分子量 |
383.5 g/mol |
IUPAC名 |
4-cyclopropyl-3-[2-(2,5-dimethylphenoxy)ethylsulfanyl]-5-(2-fluorophenyl)-1,2,4-triazole |
InChI |
InChI=1S/C21H22FN3OS/c1-14-7-8-15(2)19(13-14)26-11-12-27-21-24-23-20(25(21)16-9-10-16)17-5-3-4-6-18(17)22/h3-8,13,16H,9-12H2,1-2H3 |
InChIキー |
QSNORNZUESHIFE-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C=C1)C)OCCSC2=NN=C(N2C3CC3)C4=CC=CC=C4F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



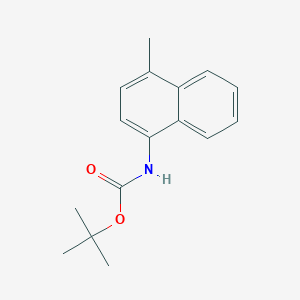
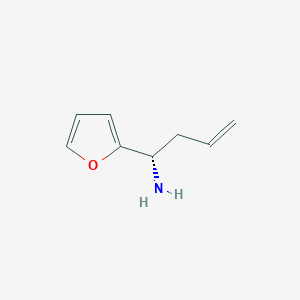
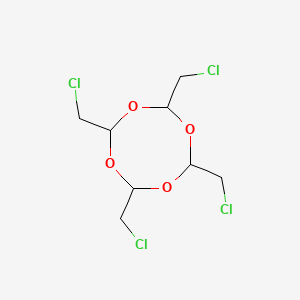
![1,1,1-Trifluoro-4-[(pyridin-3-ylmethyl)-amino]-but-3-en-2-one](/img/structure/B12849763.png)
![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
![(R)-N-((R)-1-(3',5'-Di-tert-butyl-[1,1'-biphenyl]-2-yl)-2-(diphenylphosphanyl)ethyl)-2-methylpropane-2-sulfinamide](/img/structure/B12849769.png)
![Di-tert-butyl 5a,6,6a,11b,12,12a-hexahydro-6,12-methanoindolo[2,3-b]carbazole-5,7-dicarboxylate](/img/structure/B12849771.png)
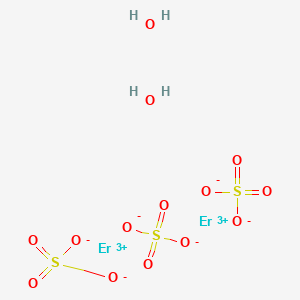
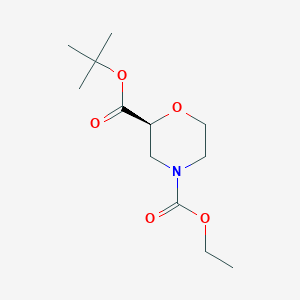

![(6-Bromo-2-methylimidazo[1,2-a]pyridin-3-yl)methanol](/img/structure/B12849789.png)
![6-Bromo-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12849797.png)

